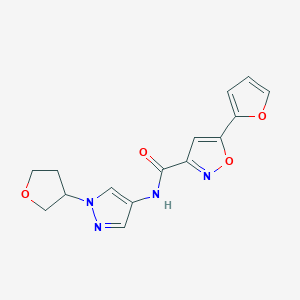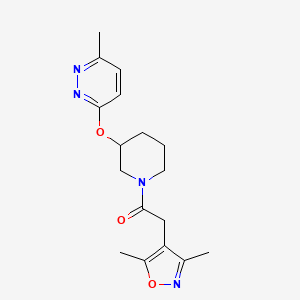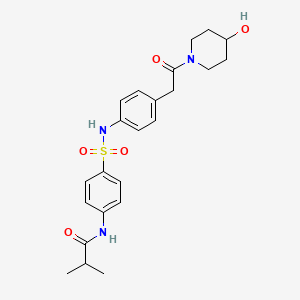
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole, also known as MOBT, is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research. MOBT belongs to the class of benzotriazole derivatives, which are widely used as corrosion inhibitors, UV stabilizers, and photoactive materials. In recent years, MOBT has gained attention as a promising molecule for various applications in the field of biochemistry, pharmacology, and material science.
作用機序
The mechanism of action of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is based on its ability to selectively react with ROS and produce a fluorescent signal. The reaction between 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole and ROS leads to the formation of a highly fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of photo-induced electron transfer reactions of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is still under investigation and requires further research to fully understand.
Biochemical and Physiological Effects:
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has been shown to be non-toxic and biocompatible, making it suitable for use in biological systems. In vitro studies have demonstrated that 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole can selectively detect ROS in living cells without affecting cell viability or function. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in vivo.
実験室実験の利点と制限
One of the main advantages of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is its high selectivity towards ROS, which allows for the specific detection of oxidative stress in biological systems. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is also relatively easy to synthesize and can be produced in large quantities for use in lab experiments. However, one limitation of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is its limited solubility in water, which can make it difficult to use in aqueous environments. Additionally, more research is needed to fully understand the potential limitations of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in biological systems.
将来の方向性
There are several potential future directions for the use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in scientific research. One area of interest is the development of new fluorescent probes based on 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole for the detection of other reactive species in biological systems. Additionally, the use of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole as a photoactive material for the development of optoelectronic devices and solar cells is an exciting area of research. Finally, further studies are needed to fully understand the biochemical and physiological effects of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole in vivo, which could lead to the development of new therapeutic agents for the treatment of oxidative stress-related diseases.
合成法
The synthesis of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole involves the reaction of 2-aminobenzoic acid with methoxyacetyl chloride to form 2-(methoxyacetyl)benzoic acid, which is then cyclized with triphosgene and sodium azide to yield 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole. The overall synthesis route is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole is in the field of biochemistry, where it is used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has been shown to selectively react with ROS and produce a fluorescent signal, making it a useful tool for studying oxidative stress in biological systems.
In addition to its use as a fluorescent probe, 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole has also been investigated for its potential as a photoactive material. 1-(6-Methoxyoxan-2-yl)-1H-1,2,3-benzotriazole exhibits strong absorption in the UV region and has been shown to undergo photo-induced electron transfer reactions, making it a promising candidate for the development of photovoltaic devices and other optoelectronic applications.
特性
IUPAC Name |
1-(6-methoxyoxan-2-yl)benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-12-8-4-7-11(17-12)15-10-6-3-2-5-9(10)13-14-15/h2-3,5-6,11-12H,4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKSAYRGTYTQEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(O1)N2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Cyclobutyltriazol-4-yl)methyl]-N-(4-fluorophenyl)prop-2-enamide](/img/structure/B2952153.png)
![Methyl 5-(((6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2952154.png)


![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-1,2-dimethylbenzimidazole](/img/structure/B2952159.png)


![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2952163.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2952165.png)
![4-[3-(1H-tetrazol-1-yl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2952167.png)
![5-phenyl-N-[2-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2952169.png)


![2-(2,3-dihydro-1,4-benzodioxin-6-yl)-hexahydro-1H-pyrrolo[1,2-c]imidazolidine-1,3-dione](/img/structure/B2952173.png)